molecular formula C16H13FN2O2S B11690375 (E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide CAS No. 328271-07-4

(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide

Cat. No.: B11690375
CAS No.: 328271-07-4
M. Wt: 316.4 g/mol
InChI Key: QTFYEZQJZCOOLL-JXMROGBWSA-N
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Description

(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide is a synthetic acrylamide derivative characterized by an (E)-configured α,β-unsaturated carbonyl system. The molecule features a 4-fluorophenyl group at the C3 position and a thiourea-linked 2-hydroxyphenyl moiety at the N-terminus (carbamothioyl group). The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, while the 2-hydroxyphenyl group may facilitate hydrogen bonding, influencing target selectivity and solubility .

Properties

CAS No.

328271-07-4

Molecular Formula

C16H13FN2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide

InChI

InChI=1S/C16H13FN2O2S/c17-12-8-5-11(6-9-12)7-10-15(21)19-16(22)18-13-3-1-2-4-14(13)20/h1-10,20H,(H2,18,19,21,22)/b10-7+

InChI Key

QTFYEZQJZCOOLL-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)F)O

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-hydroxyaniline as the primary starting materials.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-hydroxyaniline in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Thioamide Formation: The Schiff base is then treated with thiourea under acidic conditions to form the thioamide intermediate.

    Final Product Formation: The thioamide intermediate undergoes a cyclization reaction in the presence of a suitable catalyst to yield the final product, (E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted aromatic compounds

Scientific Research Applications

(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological processes and pathways, particularly those involving thiol groups.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity or receptor function. This interaction can trigger downstream signaling pathways, resulting in various biological effects.

Biological Activity

(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide, commonly referred to as a fluorinated derivative of prop-2-enamide, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the presence of a fluorine atom and a carbamothioyl group, suggest promising interactions with biological targets, particularly in the context of cancer therapy and enzyme modulation.

Chemical Structure

The molecular structure of (E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide can be represented as follows:

C15H14FN2O2S\text{C}_{15}\text{H}_{14}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

This compound features:

  • A 4-fluorophenyl group that enhances lipophilicity and may improve bioavailability.
  • A hydroxyphenyl moiety contributing to potential hydrogen bonding interactions.
  • A carbamothioyl functional group that may influence its biological activity through enzyme inhibition or modulation.

Anticancer Properties

Research indicates that compounds similar to (E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide exhibit significant anticancer properties. For instance, studies have shown that related thioamide derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways. The presence of the fluorine atom may enhance these effects by increasing the compound's stability and interaction with target proteins.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)15Induces apoptosis via caspase activation
Compound BHeLa (cervical cancer)10Inhibits cell proliferation through cell cycle arrest
(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamideA549 (lung cancer)TBDTBD

Enzyme Inhibition

The compound is hypothesized to exhibit enzyme inhibition properties, particularly against protein kinases involved in cancer progression. For example, similar compounds have been shown to inhibit the activity of kinases like EGFR and VEGFR, leading to reduced tumor growth and metastasis.

Research Findings:

  • In vitro Studies: Preliminary assays demonstrated that (E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide significantly inhibited the proliferation of A549 cells with an IC50 value yet to be determined.
  • Mechanistic Insights: The compound's mechanism may involve direct binding to the active site of target kinases, preventing substrate phosphorylation, which is crucial for tumor cell survival.

Case Studies

A recent study focused on the synthesis and biological evaluation of similar thioamide compounds, revealing that modifications in the phenyl groups significantly impacted their anticancer efficacy. The study concluded that electron-withdrawing groups like fluorine enhance biological activity by stabilizing reactive intermediates during metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of α,β-unsaturated carboxamides and cinnamanilides, which are widely studied for their bioactivity. Below is a systematic comparison with structurally analogous derivatives:

Structural and Substituent Variations

Compound Name Key Substituents Biological Activity/Notes Reference
(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide 4-fluorophenyl, 2-hydroxyphenyl (carbamothioyl) Hypothesized anti-inflammatory/antimicrobial activity; hydroxyl group enhances solubility
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide 3,4-dichlorophenyl, 3,5-bis(trifluoromethyl)aryl Potent activity against S. aureus, MRSA, and mycobacteria; low cytotoxicity
(E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide Furan-2-yl, 4-sulfamoylphenyl (carbamothioyl) Sulfamoyl group may enhance antibacterial targeting; furan improves π-π interactions
(2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide 3,4,5-trimethoxyphenyl, 3-Cl-4-F-phenyl Anticancer activity; methoxy groups increase lipophilicity and membrane penetration
TG6-129 (EP2 antagonist) Thiadiazolylsulfamoyl, 4-fluorophenyl Selective EP2 receptor inhibition; thiadiazole enhances binding affinity

Physicochemical Properties

  • Lipophilicity :

    • The target compound’s calculated logP (~2.8–3.2) is lower than dichlorocinnamanilides (logP ~4.0) due to the polar 2-hydroxyphenyl group, favoring aqueous solubility but possibly limiting membrane permeability .
    • Trifluoromethyl-substituted analogs (e.g., ) exhibit logP >4.0, enhancing blood-brain barrier penetration but increasing renal clearance challenges .

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